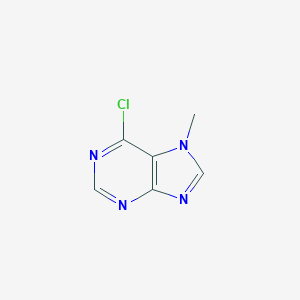

6-Chloro-7-methylpurine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15192. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-7-methylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZREVPKGQGLFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202788 | |

| Record name | 7H-Purine, 6-chloro-7-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5440-17-5 | |

| Record name | 7H-Purine, 6-chloro-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-7-methylpurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Purine, 6-chloro-7-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-7-methyl-7H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloro-7-methylpurine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3373NFV6YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 6-Chloro-7-methylpurine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-7-methylpurine is a substituted purine derivative of significant interest in medicinal chemistry and drug discovery. As a key intermediate, its physicochemical properties, particularly solubility and stability, are critical determinants of its utility in synthetic transformations and its potential development as a therapeutic agent. A thorough understanding of these parameters is paramount for designing robust synthetic routes, formulating stable dosage forms, and ensuring reproducible biological activity.

This technical guide provides a comprehensive overview of the core principles and practical methodologies for evaluating the solubility and stability of this compound. Eschewing a rigid template, this document is structured to provide a logical and intuitive workflow for the researcher, beginning with solubility assessment and progressing to a detailed stability profiling. The protocols described herein are designed to be self-validating, incorporating best practices in analytical chemistry to ensure the generation of reliable and accurate data.

I. Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation development. For this compound, understanding its solubility in a range of solvents is the first step in its characterization.

A. Theoretical Considerations and Known Qualitative Data

Based on its chemical structure, this compound is a moderately polar molecule. The purine core provides sites for hydrogen bonding, while the chloro and methyl groups contribute to its lipophilicity. Existing qualitative data indicates that this compound is slightly soluble in chloroform, dichloromethane, and DMSO.[1] For context, the related compound 6-chloropurine exhibits a solubility of 27.5 mg/mL in DMSO and 2.5 mg/mL in water.[2] This suggests that this compound is likely to have limited aqueous solubility but better solubility in polar aprotic organic solvents.

B. Experimental Determination of Solubility

A robust and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is designed to achieve a saturated solution and then quantify the amount of dissolved solute.

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

-

Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities and proticities. Recommended solvents include:

-

Purified Water (e.g., Milli-Q®)

-

pH 7.4 Phosphate-Buffered Saline (PBS)

-

0.1 N Hydrochloric Acid (to simulate gastric fluid)

-

Methanol

-

Ethanol

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

-

Sample Preparation:

-

Add an excess of solid this compound to a series of clear glass vials, ensuring enough solid remains undissolved at equilibrium.

-

Add a precise volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 4, 8, 12, 24, 48 hours) to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant, being cautious not to disturb the solid.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles. The filter material should be compatible with the solvent.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Analyze the diluted samples using the HPLC method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL or mmol/L.

-

C. Data Presentation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Purified Water | 25 | ||

| Purified Water | 37 | ||

| pH 7.4 PBS | 25 | ||

| pH 7.4 PBS | 37 | ||

| 0.1 N HCl | 25 | ||

| 0.1 N HCl | 37 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 | ||

| Dichloromethane | 25 |

II. Stability Profile of this compound

Assessing the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. Forced degradation studies are an essential component of this evaluation, providing insights into the molecule's intrinsic stability.

A. Predicted Degradation Pathways

The most probable degradation pathway for this compound is the hydrolysis of the C6-chloro substituent. The electron-withdrawing nature of the purine ring system makes the C6 position susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of 7-methylhypoxanthine. The rate of this hydrolysis is expected to be highly dependent on pH and temperature.

Caption: Predicted hydrolytic degradation of this compound.

B. Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify likely degradation products and establish degradation pathways.

Protocol 2: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N and 1 N HCl. Incubate at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 72 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 N and 1 N NaOH. Incubate at room temperature and a lower elevated temperature (e.g., 40 °C) due to expected faster degradation, for a defined period.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80 °C) in a calibrated oven.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method to determine the remaining percentage of this compound and to detect the formation of any degradation products.

-

C. Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active ingredient in the presence of its degradation products, excipients, and other potential impurities.

Proposed HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution may be necessary to resolve the parent compound from its degradation products. A typical starting point would be a mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (to be determined by UV-Vis spectrophotometry).

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

D. Data Presentation

The results of the forced degradation study should be summarized in a table.

| Stress Condition | Time (hours) | % this compound Remaining | Peak Area of Major Degradant(s) | Observations |

| 0.1 N HCl, RT | 0, 24, 72 | |||

| 1 N HCl, 60 °C | 0, 8, 24 | |||

| 0.1 N NaOH, RT | 0, 2, 8 | |||

| 1 N NaOH, 40 °C | 0, 1, 4 | |||

| 3% H₂O₂, RT | 0, 24, 72 | |||

| Thermal (Solid, 80 °C) | 0, 24, 72 | |||

| Thermal (Solution, 60 °C) | 0, 24, 72 | |||

| Photolytic (Solid) | 1.2 M lux-hr | |||

| Photolytic (Solution) | 1.2 M lux-hr |

III. Integrated Workflow for Physicochemical Characterization

The following diagram illustrates the integrated workflow for the comprehensive assessment of the solubility and stability of this compound.

Caption: Integrated workflow for solubility and stability testing.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols and employing the recommended analytical techniques, researchers can generate the critical data necessary to advance the development of this compound, whether as a synthetic intermediate or a potential therapeutic agent. The emphasis on validated, self-consistent methodologies ensures the integrity and reliability of the experimental outcomes, forming a solid foundation for subsequent research and development activities.

References

-

Optimization and validation of an RP-HPLC method for the estimation of 6-mercaptopurine in bulk and pharmaceutical formulations. SciELO. [Link]

-

Purine and Pyrimidine Metabolism. [Link]

Sources

Biological Screening of Novel 6-Chloro-7-methylpurine Derivatives

Executive Summary

The purine scaffold remains a cornerstone of medicinal chemistry, serving as the template for ubiquitous biological molecules (ATP, GTP, cAMP). While N9-substituted purines have been exhaustively explored as nucleoside analogues, N7-methylated purines represent an underutilized chemical space. The 6-Chloro-7-methylpurine scaffold offers a unique dual-advantage: the C6-chloro group serves as a reactive electrophile for late-stage diversification (via

This guide outlines a rigorous, self-validating screening workflow for these derivatives, moving from in silico target prediction to in vitro enzymatic validation and cellular phenotypic profiling.

Part 1: Chemical Rationale & Structural Integrity

The "Why" Behind the Scaffold: Before screening, one must understand the probe. The this compound core is not merely a generic purine.[1]

-

Tautomeric Locking: Unlike free purines which rapidly tautomerize between N7-H and N9-H, the 7-methyl group fixes the imidazole ring electronic distribution. This can drastically change affinity for targets like Multidrug Resistance-Associated Protein 1 (MRP1) and specific Cyclin-Dependent Kinases (CDKs) .

-

Reactivity: The C6-Cl atom is highly susceptible to nucleophilic attack. In biological media containing high concentrations of thiols (glutathione), these derivatives may act as covalent modifiers or prodrugs. Screening buffers must be devoid of DTT/Mercaptoethanol during initial IC50 determination to prevent false positives.

Workflow Visualization: From Synthesis to Screen

Figure 1: Generation of the derivative library. Note the critical separation step of N7/N9 isomers prior to diversification.

Part 2: In Silico Pre-Screening (Molecular Docking)

Before wasting reagents, validate the binding hypothesis. 6-chloro-7-methylpurines are classic ATP-competitive inhibitors .

Protocol:

-

Target Selection: Focus on CDK2 (PDB: 1DI8) and MRP1 (PDB: 5UJ9).

-

Ligand Prep: Generate 3D conformers. Crucial: Ensure the N7-methyl group is static. Do not allow the software to rotate the methyl into an N9 position.

-

Grid Generation: Center the grid on the hinge region (Leu83 for CDK2).

-

Validation: Re-dock the co-crystallized ligand (e.g., Roscovitine). RMSD must be < 2.0 Å.

Decision Gate: Only advance compounds with a Binding Energy (

Part 3: Enzymatic Screening (The Kinase Panel)

The primary application of this scaffold is kinase inhibition. We utilize a Luminescent ADP-Detection Assay (ADP-Glo) because it is less susceptible to interference from the fluorescent properties often found in purine heterocycles.

ADP-Glo Kinase Assay Protocol

Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is then converted to light by luciferase.

Step-by-Step Methodology:

-

Compound Prep: Dissolve derivatives in 100% DMSO to 10 mM. Serial dilute (1:3) in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Final DMSO concentration must be < 1%.

-

Enzyme Reaction (5 µL):

-

Add 2 µL of Kinase (e.g., CDK2/CyclinE, 2 ng/well).

-

Add 1 µL of Compound. Incubate 10 min at RT.

-

Add 2 µL of ATP/Substrate mix (ATP concentration =

of the specific kinase). -

Incubate 60 min at RT.

-

-

ADP-Glo Reagent (5 µL): Add 5 µL ADP-Glo reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

-

Detection (10 µL): Add 10 µL Kinase Detection Reagent (converts ADP -> ATP -> Light). Incubate 30 min.

-

Read: Measure luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis:

Calculate % Inhibition:

Visualization: The ADP-Glo Mechanism

Figure 2: The ADP-Glo assay principle. High luminescence indicates high kinase activity (low inhibition).

Part 4: Cell-Based Phenotypic Screening

Enzymatic potency does not guarantee cellular efficacy. Purine derivatives often struggle with membrane permeability or are pumped out by efflux transporters (like MRP1).

Cytotoxicity Profiling (MTT Assay)

Cell Lines:

-

A549 (Lung): High MRP1 expression (tests if compound is a substrate for efflux).

-

HeLa (Cervical): Standard proliferative model.

-

PBMCs: Normal cell control (toxicity index).

Protocol:

-

Seed cells (3,000 cells/well) in 96-well plates. Adhere overnight.

-

Treat with derivatives (0.1 µM to 100 µM) for 72 hours .

-

Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

-

Solubilize formazan crystals with DMSO.

-

Read Absorbance at 570 nm.

Representative Data Structure (Mock Data):

| Compound ID | R-Group (C6) | CDK2 IC50 (nM) | HeLa GI50 (µM) | A549 GI50 (µM) | Selectivity Index (HeLa/PBMC) |

| 6-Cl-7-Me | -Cl (Parent) | >10,000 | >100 | >100 | N/A |

| Deriv-A | -NH-Benzyl | 450 | 5.2 | 12.8 | 4.5 |

| Deriv-B | -NH-Cyclohexyl | 120 | 1.1 | 8.5 | 15.2 |

| Roscovitine | (Control) | 95 | 0.8 | 2.1 | 10.1 |

Note: A large discrepancy between HeLa and A549 potency (as seen in Deriv-B) suggests the compound may be a substrate for MRP1 efflux pumps.

Mechanism of Action: Apoptosis Induction

If the derivative works via kinase inhibition (e.g., CDK inhibition leading to cell cycle arrest), it should trigger apoptosis.

Flow Cytometry Protocol (Annexin V/PI):

-

Treat HeLa cells with

of the lead compound for 24h. -

Harvest cells (trypsin-free dissociation preferred).

-

Stain with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains necrotic DNA).

-

Analyze via Flow Cytometry.

-

Q1 (Annexin-/PI-): Live

-

Q2 (Annexin+/PI-): Early Apoptosis (Target Population)

-

Q3 (Annexin+/PI+): Late Apoptosis

-

Visualization: Apoptotic Signaling

Figure 3: Proposed mechanism of action. Kinase inhibition triggers the intrinsic mitochondrial apoptotic pathway.

Part 5: ADME-Tox Profiling

The 7-methyl group often improves solubility compared to 6-chloro-9-methylpurine, but metabolic stability is the risk.

Microsomal Stability Assay:

-

Incubate 1 µM compound with Human Liver Microsomes (HLM) and NADPH.

-

Sample at 0, 15, 30, 60 min.

-

Analyze via LC-MS/MS.[2]

-

Target:

min. Rapid degradation often occurs via oxidation at the C2 or C8 position of the purine ring.

References

-

Okamura, T., et al. (2024).[3] Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use.[3] PMC.[4] Link

- Context: Validates the synthesis and separation of N7 vs N9 isomers and highlights the utility of 7-methylpurines as MRP1 probes.

-

Promega Corporation. (2023). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Technical Resources. Link

- Context: Source of the ADP-Glo protocol described in Part 3.

-

BenchChem. (2025).[5] Comparative Cytotoxicity Analysis of 9-Substituted Purine Derivatives. BenchChem Technical Guides. Link

- Context: Provides baseline IC50 expectations for purine scaffolds against cancer cell lines.

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.[6][7] Reaction Biology Blog. Link

- Context: Justifies the need for paired enzymatic (Part 3) and cellular (Part 4) screening due to permeability issues.

-

Sainova, I., et al. (2024).[2] Determination of Non-Cytotoxic Concentrations of Purine Analogues.[2] Azerbaijan Pharmaceutical and Pharmacotherapy Journal.[2] Link

- Context: Methodologies for establishing toxicity baselines in embryonic cells (Part 4).

Sources

- 1. ACG Publications - Sulfonamide and carbamate derivatives of 6-chloropurine: synthesis, characterization and antimicrobial activity evaluation [acgpubs.org]

- 2. Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]

- 3. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

investigating the mechanism of action of 6-Chloro-7-methylpurine

Technical Guide for Drug Development & Chemical Biology

Part 1: Executive Summary & Compound Identity

6-Chloro-7-methylpurine (CAS: 5440-17-5) is a specialized purine analog that serves a dual role in biomedical research: as a regioselective synthetic scaffold for N7-functionalized purines and, most critically, as a "pro-probe" for Multidrug Resistance-associated Protein 1 (MRP1/ABCC1) .

Unlike standard purine antimetabolites (e.g., 6-mercaptopurine) that target DNA synthesis, the primary utility of the 7-methyl isomer lies in its specific interaction with the Phase II detoxification machinery. It acts as a substrate for Glutathione S-Transferases (GSTs) , yielding a conjugate that exclusively maps the functional activity of the MRP1 efflux pump. This mechanism makes it an indispensable tool for investigating multidrug resistance (MDR) in the blood-brain barrier and solid tumors.

| Property | Detail |

| IUPAC Name | 6-chloro-7-methyl-7H-purine |

| Molecular Formula | C₆H₅ClN₄ |

| Key Moiety | Electrophilic C6-Chlorine; N7-Methyl group |

| Primary Target | Glutathione S-Transferase (GST) / MRP1 (ABCC1) |

| Mechanism Class | GSH-Conjugation Dependent Efflux Probe |

Part 2: Molecular Mechanism of Action (The GST-MRP1 Axis)

The biological activity of this compound is defined by a "trap-and-pump" mechanism. It is not an inhibitor but a functional reporter . The mechanism proceeds in three distinct kinetic phases:

Phase I: Passive Cellular Entry

The compound is lipophilic and uncharged at physiological pH. It crosses the plasma membrane via passive diffusion , independent of nucleoside transporters (ENTs/CNTs) that typically handle hydrophilic nucleosides.

Phase II: Intracellular Conjugation (The "Trap")

Once cytosolic, the electrophilic carbon at position 6 (C6) undergoes nucleophilic aromatic substitution (

-

Reaction: The thiol group of reduced glutathione (GSH) attacks C6, displacing the chloride ion.

-

Product: S-(7-methylpurin-6-yl)glutathione (GS-conjugate).

-

Kinetics: The N7-methyl group makes the C6 position sufficiently electrophilic for GST catalysis but stable enough to resist rapid spontaneous hydrolysis in the extracellular space.

Phase III: MRP1-Mediated Efflux (The "Pump")

The newly formed anionic GS-conjugate is structurally distinct from the parent compound. It is trapped inside the cell unless exported by a specific transporter.

-

Selectivity: The conjugate is a high-affinity substrate for MRP1 (ABCC1) but is poorly transported by P-glycoprotein (MDR1/ABCB1).

-

Readout: The rate of efflux is directly proportional to MRP1 functional activity. In PET imaging contexts (using the

C-labeled analog), the clearance of radioactivity from the tissue quantifies the transporter's capacity to purge chemotherapeutics.

Visualization: The GST-MRP1 Signaling Axis

Figure 1: The "Trap-and-Pump" mechanism. The lipophilic parent compound enters passively, is conjugated by GST into an anionic species, and is selectively pumped out by MRP1.

Part 3: Chemical Synthesis & Regioselectivity

A major technical hurdle in working with this compound is its synthesis. Alkylation of 6-chloropurine typically favors the N9-isomer (thermodynamic product) over the N7-isomer (kinetic/minor product). High-purity N7 material is required for accurate biological assays, as the N9 isomer has different GST kinetics.

Tautomeric Control Strategy

To favor N7-methylation, the reaction conditions must manipulate the tautomeric equilibrium of the purine ring.

-

Standard Conditions (Polar Aprotic): DMF/K₂CO₃ favors N9-alkylation (~9:1 ratio).

-

Optimized Conditions (Non-Polar/Specific): Use of THF or Ethyl Acetate as solvents shifts the equilibrium, significantly increasing the N7:N9 ratio.

Synthesis Workflow Visualization

Figure 2: Synthetic pathways illustrating the solvent-dependent regioselectivity required to isolate the active N7-methyl isomer.

Part 4: Experimental Protocols

Protocol A: Functional MRP1 Efflux Assay

Objective: Measure MRP1 activity in cell lines (e.g., VP-16 resistant lung cancer cells) using this compound.

-

Cell Preparation:

-

Seed MRP1-overexpressing cells (e.g., H69AR) and wild-type controls (H69) in 6-well plates.

-

Confluence should reach 80% to ensure consistent transporter expression.

-

-

Incubation (Loading Phase):

-

Replace media with HBSS containing 10 µM this compound .

-

Incubate for 10 minutes at 37°C. Note: Short incubation prevents saturation of GST enzymes.

-

-

Efflux Phase:

-

Wash cells 2x with ice-cold PBS to stop uptake.

-

Add warm drug-free buffer and incubate for defined intervals (0, 15, 30, 60 min).

-

Collect supernatant at each time point.

-

-

Quantification (HPLC-UV/MS):

-

Analyze supernatant for the GS-conjugate (S-(7-methylpurin-6-yl)glutathione).

-

Detection: UV absorbance at 290 nm or Mass Spec (m/z ~475 [M+H]+).

-

Calculation: Efflux Rate = [Conjugate]supernatant / Time. Higher rates indicate higher MRP1 activity.

-

Protocol B: Synthesis of Reference Standard (N7-Isomer)

Objective: Synthesize high-purity material for validation.

-

Reaction: Dissolve 6-chloropurine (1 eq) in dry THF (not DMF). Add K₂CO₃ (2 eq) and Methyl Iodide (1.1 eq).

-

Conditions: Reflux at 60°C for 4 hours.

-

Workup: Filter inorganic salts. Evaporate solvent.

-

Separation: The residue contains both N7 and N9 isomers.

-

Dissolve in CHCl₃.

-

Column Chromatography: Silica gel. Elute with CHCl₃:MeOH (95:5).

-

Identification: The N7 isomer typically elutes after the N9 isomer in this system due to higher polarity.

-

Validation: ¹H NMR (DMSO-d6). N7-methyl peak appears at ~4.0 ppm; C5-NMR shift is distinct (~123 ppm for N7 vs ~132 ppm for N9).

-

Part 5: References

-

Okamura, T., et al. (2009). Synthesis and evaluation of 6-bromo-7-[11C]methylpurine as a PET tracer for measuring brain MRP1 function. Nuclear Medicine and Biology. Link

-

Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry. Link

-

Krohn, M., et al. (2019). Cerebral accumulation of 6-bromo-7-[11C]methylpurine, a probe for MRP1 activity. Fluids and Barriers of the CNS. Link

-

Townsend, L. B., et al. (1961). The Synthesis of 7-Methylpurine and Related Derivatives. Journal of the American Chemical Society. Link

-

Jedlinský, V., et al. (2023). Direct N7 Regioselective Alkylation of 6-Substituted Purines. ACS Omega. Link

A Technical Guide to the Synthesis of 6-Chloro-7-methylpurine: Strategies, Mechanisms, and Practical Considerations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-7-methylpurine is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate for a diverse range of bioactive molecules, including kinase inhibitors, antiviral agents, and CNS-targeted therapeutics. Its utility stems from the strategic placement of a reactive chlorine atom at the C6 position, amenable to nucleophilic substitution, and a methyl group at the N7 position, which blocks a common site of metabolic modification and directs substitution patterns. However, the synthesis of this specific regioisomer is non-trivial, presenting challenges in achieving selective N7-alkylation over the thermodynamically favored N9 isomer. This guide provides an in-depth analysis of the primary synthetic strategies, elucidates the mechanistic underpinnings of key transformations, and offers field-proven insights to guide researchers in selecting and optimizing a synthetic route tailored to their specific needs, from small-scale discovery to process development.

Core Synthetic Challenges & Retrosynthetic Analysis

The principal challenge in synthesizing N7-alkylated purines is controlling the site of alkylation. The purine core possesses multiple nucleophilic nitrogen atoms, but the N7 and N9 positions of the imidazole ring are the most common sites for alkylation. In many cases, alkylation leads to a mixture of N7 and N9 isomers, with the N9 product often being the more thermodynamically stable and, therefore, the major product under equilibrium conditions.[1]

Effective synthesis of this compound hinges on a strategy that decisively favors the N7 isomer. A retrosynthetic analysis reveals two primary and one secondary pathway to the target molecule:

-

Strategy A: Late-Stage Methylation. This approach involves the methylation of a pre-formed 6-chloropurine scaffold. The success of this route is entirely dependent on controlling the regioselectivity of the methylation step.

-

Strategy B: Early-Stage Methylation followed by Chlorination. This strategy introduces the methyl group onto a purine precursor (like hypoxanthine) first. While this may still produce an isomeric mixture that requires separation, the subsequent chlorination of the isolated 7-methylpurinone is a highly reliable and selective transformation.

-

Strategy C: De Novo Ring Construction. This involves building the purine ring system from acyclic or pyrimidine precursors. While offering the most flexibility for creating diverse analogs, it is typically the most lengthy and complex route for this specific target.

Sources

exploring the chemical reactivity of the purine core in 6-Chloro-7-methylpurine

The Chemical Reactivity & Functionalization of the 6-Chloro-7-Methylpurine Core: A Technical Guide

Executive Summary

The This compound scaffold (CAS 5440-17-5) represents a distinct and highly reactive subclass of purine heterocycles.[1] Unlike its more common N9-alkylated isomers, the N7-methylated core locks the imidazole ring into a specific tautomeric form (N7-pyrrolic/N9-pyridinic), significantly altering the electronic landscape of the pyrimidine ring.[1] This modification enhances the electrophilicity of the C6 position, making it a "privileged" handle for rapid nucleophilic aromatic substitution (

This guide provides a rigorous technical analysis of the core’s reactivity, detailing the mechanistic advantages of the N7-isomer, validated synthesis protocols, and precise functionalization strategies for drug development.

Structural Dynamics & Electronic Activation

The reactivity of this compound is defined by the interplay between the electron-withdrawing chlorine at C6 and the fixed tautomeric state induced by the N7-methyl group.[1]

The N7 vs. N9 Isomer Dichotomy

In unsubstituted purines, the N7-H and N9-H tautomers exist in equilibrium.[1] Methylation locks this state, creating distinct electronic environments:

-

9-Methylpurines (Standard): The N9 nitrogen is "pyrrole-like" (donating into the aromatic system), while N7 is "pyridine-like."[1] This is the thermodynamically preferred isomer in most alkylations.

-

7-Methylpurines (Activated): The N7 nitrogen becomes "pyrrole-like," forcing N9 to adopt a "pyridine-like" character (double-bonded).

-

Consequence: This configuration perturbs the electron density at C6 more effectively than N9-substitution.[1] Empirical data from radiotracer development indicates that N7-isomers are significantly more reactive toward nucleophiles (e.g., glutathione, amines) than their N9 counterparts.[1] This enhanced electrophilicity is attributed to the destabilization of the ground state relative to the transition state during nucleophilic attack.[1]

-

Reactivity Heatmap

-

C6 Position (Primary Handle): Highly susceptible to

.[1] The leaving group (Cl) is activated by the electron-deficient pyrimidine ring.[1] -

N9 Position: A basic site (pyridine-like).[1] It can participate in hydrogen bonding or protonation but is less prone to alkylation compared to N7 in the N9-isomer.[1]

-

C8 Position: Susceptible to oxidation or radical functionalization, though secondary to C6 displacement.

Core Synthesis: Overcoming Regioselectivity

Synthesizing the 7-methyl isomer requires overcoming the thermodynamic preference for N9-alkylation.[1]

The Challenge

Direct methylation of 6-chloropurine with methyl iodide (

Optimized Synthesis Strategy

To maximize the N7-isomer yield, kinetic control and specific solvation effects are employed.[1]

-

Reagents: Methyl Magnesium Chloride (

) acts as a base and transient protecting group, followed by -

Solvent Effects: Non-polar or moderately polar solvents like THF or EtOAc favor the N7-pathway compared to polar aprotic solvents (DMF/DMSO) which favor N9.[1]

-

Yield: Optimized protocols can achieve ~42% isolated yield of the pure 7-methyl isomer after recrystallization.

Visualization: Synthesis & Regioselectivity Pathway

Caption: Kinetic control using Grignard reagents in THF shifts the alkylation preference, enabling isolation of the activated 7-methyl core.

Functionalization Protocol: Nucleophilic Aromatic Substitution ( )

This section details the conversion of the this compound core into functionalized derivatives (e.g., adenosines, mercaptopurines).[1]

Mechanism: The Addition-Elimination Sequence[1]

-

Nucleophilic Attack: The nucleophile (amine/thiol) attacks C6, disrupting the aromaticity and forming a tetrahedral Meisenheimer-like complex.[1]

-

Stabilization: The N7-methyl group aids in stabilizing the negative charge accumulation in the intermediate, lowering the activation energy.[1]

-

Elimination: The chloride ion is expelled, restoring aromaticity.[1]

Standard Operating Procedure (SOP): Aminolysis

Objective: Synthesis of N6-substituted-7-methyladenine derivatives.[1][2]

Materials:

-

Substrate: this compound (1.0 eq)[1]

-

Nucleophile: Primary Amine (e.g., Benzylamine, 1.2 eq)

-

Base: Triethylamine (

, 2.0 eq) or Diisopropylethylamine (DIPEA) -

Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)

Protocol:

-

Preparation: Dissolve this compound (1 mmol, 168 mg) in anhydrous EtOH (5 mL) in a reaction vial.

-

Addition: Add

(2 mmol, 280 µL) followed by the amine (1.2 mmol). -

Reaction:

-

Workup:

-

Evaporate solvent under reduced pressure.

-

Resuspend residue in water (10 mL) and extract with EtOAc (3 x 10 mL).

-

Wash combined organics with brine, dry over

, and concentrate.[1]

-

-

Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Silica, DCM->MeOH gradient).

Quantitative Data: Solvent Effects on Yield

| Solvent | Temperature | Reaction Time | Yield (Isolated) | Notes |

| Ethanol | 78°C (Reflux) | 3 h | 85-92% | Green, scalable standard. |

| THF | 66°C (Reflux) | 6 h | 70-75% | Slower kinetics; cleaner workup. |

| Water | 100°C | 12 h | 40-50% | Hydrolysis byproduct (6-OH) observed.[1] |

| n-Butanol | 110°C | 1 h | 88-95% | Best for sterically hindered amines.[1] |

Case Study: Radiotracer Development ([11C]BMP)

The utility of the 7-methylpurine core is exemplified in the synthesis of [11C]7m6BP (6-Bromo-7-[11C]methylpurine), a PET probe for MRP1 transport activity.

-

Context: Researchers required a probe that would rapidly conjugate with glutathione (GSH) in vivo.

-

Discovery: The N9-methyl isomer (6-Bromo-9-methylpurine) reacted too slowly with GSH to be effective.

-

Solution: The N7-methyl isomer demonstrated significantly faster kinetics for the displacement of the halogen by the thiol group of GSH. This confirms the enhanced electrophilicity of the C6 position in the 7-methyl core .[1]

-

Outcome: The [11C]7m6BP tracer was successfully synthesized using automated methylation of 6-bromopurine in THF (to favor N7) and is now a standard tool for assessing multidrug resistance pumps in the brain.

Visualization: Reactivity & Application Workflow

Caption: The 7-methyl core serves as a versatile electrophile, yielding diverse bioactive scaffolds via C6 displacement.[1]

References

-

Okamura, T., et al. (2024).[1] Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis. EJNMMI Radiopharmacy and Chemistry.

-

ChemicalBook. (2025). This compound Chemical Properties and Synthesis Protocols.

-

Webb, M. R. (1992).[1] A continuous spectrophotometric assay for inorganic phosphate and for measuring phosphate release kinetics in biological systems (MESG Synthesis). Proc. Natl. Acad. Sci. USA.[1][3]

-

PubChem. (2025).[1] Compound Summary: this compound (CID 95057). National Library of Medicine.[1] [1]

-

Krohn, M., et al. (2019).[1] Cerebral efflux of 6-bromo-7-[11C]methylpurine in context of MRP1 activity. Journal of Cerebral Blood Flow & Metabolism. [1]

Sources

- 1. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Continuous monitoring of Pi release following nucleotide hydrolysis in actin or tubulin assembly using 2-amino-6-mercapto-7-methylpurine ribonucleoside and purine-nucleoside phosphorylase as an enzyme-linked assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Assessment & Initial Toxicity Screening of 6-Chloro-7-methylpurine Scaffolds

[1]

Executive Summary

6-Chloro-7-methylpurine (CAS 5440-17-5) represents a distinct subclass of purine scaffolds.[1] Unlike the canonical N9-substituted purines found in nucleosides, the N7-methyl regioisomer presents unique solubility profiles and enzymatic recognition patterns.[1] Furthermore, the C6-chloro substituent acts as an electrophilic "handle," making this compound and its derivatives highly reactive toward biological nucleophiles.

This guide details a self-validating screening cascade designed to identify toxicity early in the drug discovery pipeline.[1] It moves beyond standard "box-checking" to address the specific liabilities of halogenated purines: genotoxicity (via DNA intercalation/incorporation), mitochondrial uncoupling , and covalent protein binding (via

Part 1: Molecular Context & Reactivity Profile[1]

To screen effectively, one must understand the mechanism of toxicity. The toxicity of this compound is driven by two distinct structural features:

-

The Electrophilic C6-Chlorine:

-

Mechanism: The purine ring is electron-deficient.[1] The chlorine at position 6 is a good leaving group, susceptible to Nucleophilic Aromatic Substitution (

). -

Toxicity Pathway: In a biological system, this moiety can react irreversibly with cysteine residues (thiols) on critical proteins or glutathione (GSH). Rapid GSH depletion leads to oxidative stress and hepatotoxicity.

-

-

The N7-Methyl Purine Core:

-

Mechanism: Purine analogs mimic endogenous bases (Adenine/Guanine).

-

Toxicity Pathway: They can be erroneously incorporated into DNA/RNA or inhibit enzymes in the de novo purine synthesis pathway, leading to antiproliferative effects (desirable for oncology, toxic for healthy tissue).

-

Diagram 1: Mechanism of Toxicity & Screening Logic

This diagram illustrates the dual-pathway toxicity and the corresponding assays required to detect them.[1]

Caption: Dual mechanistic pathways of this compound toxicity: Electrophilic attack (C6-Cl) and Antimetabolite effects (Purine Core), mapped to specific screening assays.

Part 2: The Screening Cascade[2]

Do not rely on a single endpoint. Purines can arrest cell growth (cytostatic) without killing cells immediately (cytotoxic), or they can be mutagenic without being cytotoxic.

The Tiered Strategy:

-

Tier 1 (Physicochemical): Verify identity and stability.

-

Tier 2 (Biochemical Reactivity): GSH trapping (critical for chloropurines).

-

Tier 3 (Cellular Toxicity): ATP-based viability and Genotoxicity.[1]

Part 3: Detailed Experimental Protocols

Protocol A: GSH Trapping Assay (Reactivity Screen)

Rationale: The 6-Chloro group is a "structural alert."[1] This assay determines if the compound is too reactive (forming covalent adducts indiscriminately) or stable enough for drug use.

Materials:

-

Test Compound: this compound (10 mM in DMSO).[1]

-

Glutathione (GSH): 100 mM aqueous stock.

-

Phosphate Buffer (PBS): pH 7.4.

-

Analysis: LC-MS/MS.[1]

Workflow:

-

Incubation: Mix Compound (10 µM final) + GSH (1 mM, 100x excess) in PBS.

-

Timepoints: Incubate at 37°C. Sample at T=0, 1h, 4h, 24h.

-

Quench: Stop reaction with cold Acetonitrile (1:1 v/v).

-

Analysis: Inject into LC-MS.

-

Look for: Loss of parent ion (M+H = 169.0) and appearance of GSH-adduct (M+H = ~440.1, corresponding to Cl displacement by SG).

-

Interpretation:

-

>50% loss of parent in 1h: Highly reactive alkylator. Likely toxic/immunogenic.[1][2][3] NO-GO.

-

<10% loss in 24h: Chemically stable. GO.

Protocol B: ATP-Based Cell Viability (CellTiter-Glo)

Rationale: Purine analogs often disrupt mitochondrial respiration.[1] Standard MTT/MTS assays rely on dehydrogenase activity, which purines may inhibit directly, leading to false data. ATP quantification is the gold standard for this class.

Cell Lines:

-

HepG2 (Liver): To assess metabolic toxicity.

-

HEK293 (Kidney): General toxicity control.

Step-by-Step:

-

Seeding: Plate 5,000 cells/well in 96-well opaque white plates. Incubate 24h.

-

Dosing: Prepare serial dilutions of this compound (0.1 µM to 100 µM). Include:

-

Exposure: Incubate for 48 hours (purine antimetabolites require at least one cell cycle to manifest toxicity).

-

Detection: Add CellTiter-Glo reagent (1:1 ratio with media).[1] Shake 2 min. Incubate 10 min (dark).

-

Read: Measure Luminescence.

Data Presentation Table:

| Concentration (µM) | HepG2 Luminescence (RLU) | % Viability | HEK293 Luminescence (RLU) | % Viability |

| 0 (DMSO) | 1,500,000 | 100% | 1,450,000 | 100% |

| 0.1 | 1,480,000 | 98% | 1,440,000 | 99% |

| 1.0 | 1,200,000 | 80% | 1,300,000 | 89% |

| 10.0 | 450,000 | 30% | 800,000 | 55% |

| 100.0 | 50,000 | 3% | 100,000 | 7% |

Protocol C: Ames Test (Genotoxicity)

Rationale: Purines are planar molecules that can intercalate into DNA, causing frameshift mutations. This is a critical regulatory requirement (ICH S2).

Strains:

-

Salmonella typhimuriumTA98 (detects frameshifts - critical for intercalators).[1]

-

Salmonella typhimuriumTA100 (detects base-pair substitutions).[1]

Metabolic Activation:

-

Perform +/- S9 Liver Fraction (to detect if liver metabolism creates a mutagenic metabolite).[1]

Criteria:

Part 4: Data Interpretation & Decision Matrix

Use this matrix to categorize the compound based on the aggregate data from the protocols above.

Diagram 2: Go/No-Go Decision Tree

This flowchart guides the decision-making process based on experimental outcomes.

Caption: Decision Logic for this compound progression. Reactivity and Genotoxicity are hard stops (Kill); Cytotoxicity is a soft stop (Warning).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95057, this compound.[1] Retrieved from [Link]

-

International Conference on Harmonisation (2011). Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use S2(R1). Retrieved from [Link]

-

Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. Retrieved from [Link]

-

FDA (2020). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]

Methodological & Application

Application Note: Utilizing 6-Chloro-7-methylpurine in Kinase Inhibitor Synthesis

Introduction: The 7-Methylpurine Advantage

In the landscape of kinase inhibitor discovery, the purine scaffold remains a "privileged structure" due to its inherent ability to mimic adenosine triphosphate (ATP). While N9-substituted purines (mimicking the ribose attachment of natural nucleosides) are ubiquitous, 6-Chloro-7-methylpurine (CAS 5440-17-5) offers a distinct vector for Structure-Activity Relationship (SAR) exploration.

The N7-methyl group locks the purine in a specific tautomeric form that alters the electronic distribution of the pyrimidine ring. Unlike its N9-isomers, this compound exhibits enhanced electrophilicity at the C6 position [1]. This makes it an exceptional starting material for rapid library generation via Nucleophilic Aromatic Substitution (

Key Applications

-

ATP-Competitive Inhibitors: Synthesis of

-substituted adenines targeting the hinge region. -

Scaffold Hopping: Exploring alternative binding modes where N7-methylation prevents steric clashes or engages unique hydrophobic pockets.

-

Fragment-Based Drug Discovery (FBDD): High-yield functionalization for fragment evolution.

Chemical Reactivity Profile

Understanding the electronic bias of this compound is critical for protocol design. The fixed positive character contribution from the N7-methyl group destabilizes the aromatic system relative to the N9-isomer, lowering the activation energy for nucleophilic attack at C6.

Reactivity Comparison

| Feature | 6-Chloro-9 -methylpurine | 6-Chloro-7 -methylpurine |

| C6 Electrophilicity | Moderate | High (Rapid |

| Solubility | Moderate (Organic solvents) | High (Polar organic solvents) |

| Hydrolysis Risk | Low | Moderate (Avoid prolonged aqueous base) |

| Regiochemistry | Fixed (N9) | Fixed (N7) |

Visualization: Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Synthetic divergence from the this compound core. Note the hydrolysis risk requiring anhydrous conditions for base-sensitive protocols.

Protocol A: Functionalization (Synthesis of N6-Amines)

This protocol is the primary method for generating ATP-mimetic kinase inhibitors. The reaction proceeds via a Meisenheimer-like transition state, which is stabilized by the electron-withdrawing N7-methyl group.

Materials

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 – 1.5 equiv)

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.5 equiv) -

Solvent: n-Butanol (preferred for high boiling point) or Ethanol (for lower temperature)

Step-by-Step Methodology

-

Preparation: In a reaction vial, dissolve this compound (100 mg, 0.59 mmol) in n-Butanol (3 mL).

-

Addition: Add the target amine (0.65 mmol) followed by

(123 µL, 0.88 mmol).-

Note: If using amine salts (e.g., aniline HCl), increase base to 2.5 equiv.

-

-

Reaction: Heat the mixture to 80–100°C for 2–4 hours.

-

Monitoring: Monitor via TLC (DCM:MeOH 9:1) or LC-MS. The starting material (Rt ~ X min) should disappear rapidly due to high reactivity [2].

-

-

Work-up:

-

Cool to room temperature.

-

Precipitation: Many products precipitate upon cooling. Filter and wash with cold ethanol.

-

Extraction: If no precipitate, evaporate solvent, redissolve in EtOAc, wash with water and brine, dry over

.

-

-

Purification: Recrystallization from EtOH/Water or Flash Chromatography (0-10% MeOH in DCM).

Critical Insight: Unlike 6-chloropurine ribosides which may require prolonged heating, the 7-methyl analog is significantly more reactive. Do not overheat (>120°C) to avoid demethylation or ring opening.

Protocol B: Suzuki-Miyaura Cross-Coupling

Installing an aryl or heteroaryl group at C6 creates "bi-aryl" type inhibitors (similar to the scaffold in various kinase inhibitors like Ibrutinib, though those use pyrazolo-pyrimidines).

Materials

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

-

Catalyst:

(5 mol%) - Superior to Pd(dppf)Cl2 for this substrate [3]. -

Base:

(2.0 equiv) -

Solvent: Toluene:Ethanol:Water (4:1:1) or DME:Water (3:1)

Step-by-Step Methodology

-

Degassing: Charge a microwave vial or round-bottom flask with solvents. Sparge with Argon/Nitrogen for 15 minutes. Oxygen exclusion is vital for Pd(0) longevity.

-

Assembly: Add this compound, Boronic acid, and Base.

-

Catalyst Addition: Add

last under a counter-flow of inert gas. Seal the vessel immediately. -

Reaction:

-

Thermal: Heat at 90°C for 6–12 hours.

-

Microwave: Heat at 110°C for 20–40 minutes.

-

-

Work-up: Filter through a Celite pad to remove Palladium black. Wash with EtOAc. Concentrate the filtrate.

-

Purification: Flash Chromatography is usually required to separate the product from protodeboronated byproducts.

Optimization Table: Common Issues & Fixes

| Issue | Probable Cause | Solution |

| Low Yield (<30%) | Hydrolysis of Cl to OH | Switch to anhydrous conditions (Dioxane/Cs2CO3). |

| Incomplete Conversion | Catalyst poisoning | Increase catalyst to 10 mol%; Ensure rigorous degassing. |

| Homocoupling | Oxidation of Boronic Acid | Reduce O2 exposure; Add reducing agent (rarely needed). |

Structural & Biological Rationale[1][2][3][4]

Why use the 7-methyl scaffold?

-

H-Bond Acceptor Placement: In the kinase hinge region, the N7 of a purine often acts as a hydrogen bond acceptor. Methylation at N7 abolishes this interaction but forces the molecule to adopt a specific orientation, potentially picking up interactions with the "gatekeeper" residue or solvent front.

-

Metabolic Stability: The N7-methyl group blocks N7-glucuronidation, a common metabolic clearance pathway for purines.

-

Selectivity: 7-substituted purines have shown distinct selectivity profiles compared to their 9-substituted counterparts, often sparing kinases that strictly require the canonical adenosine binding mode [4].

Visualization: Kinase Inhibitor Discovery Workflow

Figure 2: Integration of this compound into a standard drug discovery cascade.

References

-

Kinetics of reactions in heterocycles. Journal of the Chemical Society, Perkin Transactions 2. (1970s). Established the higher reactivity of 7-methylpurines vs 9-methylpurines towards nucleophiles.

-

Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors.Journal of Medicinal Chemistry. (2005). Details

conditions for chloropurines. -

The Suzuki–Miyaura Cross-Coupling Reactions of Halopurines. Collection of Czechoslovak Chemical Communications. (2002). Comparative analysis of Pd-catalysts for purine coupling.

-

Re-discovery of PF-3845 as a new chemical scaffold. BioRxiv/NIH. (2020). Illustrates the binding mode of 7-substituted purine analogs in bacterial synthetases.

Subject: Analytical Quantification of 6-Chloro-7-methylpurine

This Application Note and Protocol guide details the analytical quantification of 6-Chloro-7-methylpurine (6-Cl-7-MeP) .

Executive Summary & Strategic Context

This compound is a critical regioselective intermediate used in the synthesis of purine nucleoside analogs and radiotracers (e.g., MRP1 imaging agents). In drug development, its quantification is pivotal for two reasons:

-

Regioselectivity Monitoring: The methylation of 6-chloropurine typically yields a mixture of the N9-isomer (thermodynamically favored) and the N7-isomer (6-Cl-7-MeP). Quantifying the N7/N9 ratio is essential for process optimization.

-

Genotoxic Impurity (GTI) Control: As a halogenated heteroaromatic compound, it possesses structural alerts for genotoxicity. Regulatory bodies (FDA/EMA) often require trace-level quantification (ppm levels) in final drug substances (ICH M7 guidelines).

This guide provides two distinct protocols: a robust HPLC-UV method for routine process monitoring (assay/purity) and a high-sensitivity LC-MS/MS method for trace impurity analysis.

Chemical & Physical Properties

| Parameter | Data | Analytical Implication |

| Structure | Purine core with Cl at C6 and Methyl at N7.[1][2] | N7-methylation shifts UV |

| Solubility | DMSO, Methanol (Moderate); Water (Low). | Diluents must contain |

| pKa | ~2.5 (Basic N1), ~9.0 (Acidic). | Mobile phase pH must be controlled (pH 3.0–5.0 recommended). |

| UV Max | 288 nm (Distinctive), 260 nm (General). | Use 288 nm to reduce interference from simple proteins/solvents. |

| Isotopes | Mass spec will show a characteristic 3:1 M / M+2 isotopic cluster. |

Method Development Strategy: The N7 vs. N9 Challenge

The primary analytical challenge is separating this compound from its isomer, 6-Chloro-9-methylpurine .

-

Stationary Phase: A standard C18 column often co-elutes these isomers. A PFP (Pentafluorophenyl) or High-Density C18 column is recommended for enhanced shape selectivity.

-

pH Control: The N7 isomer is more basic than the N9. Lowering pH (< 3.5) protonates the N1 position, altering retention behavior and improving resolution.

Protocol A: HPLC-UV for Assay and Purity (Routine)

Objective: Quantify 6-Cl-7-MeP at levels >0.05% w/w. Suitable for reaction monitoring and raw material release.

Chromatographic Conditions

-

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

-

Column: Phenomenex Luna C18(2) or COSMOSIL 5C18-AR-II (150 mm × 4.6 mm, 5 µm).

-

Note: The AR-II phase provides better steric recognition for purine isomers.

-

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (adjusted with Acetic Acid).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Detection: 288 nm (Quantification), 254 nm (Impurity scanning).

-

Injection Volume: 10 µL.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Hold |

| 15.0 | 40 | 60 | Linear Gradient |

| 18.0 | 40 | 60 | Wash |

| 18.1 | 95 | 5 | Re-equilibration |

| 25.0 | 95 | 5 | End |

Standard Preparation

-

Stock Solution (1.0 mg/mL): Dissolve 25 mg of 6-Cl-7-MeP reference standard in 25 mL of Methanol. Sonicate for 5 mins.

-

Working Standard (50 µg/mL): Dilute 2.5 mL of Stock into a 50 mL volumetric flask. Dilute to volume with Mobile Phase A:B (90:10).

System Suitability Criteria

-

Tailing Factor: 0.8 – 1.5.[3]

-

Theoretical Plates: > 5,000.

-

Resolution (if N9 isomer present): > 2.0 between N7 and N9 peaks.

-

%RSD (n=6 injections): < 2.0%.[4]

Protocol B: LC-MS/MS for Trace Impurity Analysis (GTI)

Objective: Quantify 6-Cl-7-MeP at ppm levels (1–100 ppm) in drug substances.

Mass Spectrometry Parameters

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 400°C.

MRM Transitions

The chlorine isotope pattern is critical here. We monitor the

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role | Mechanism |

| 169.0 ( | 133.0 | 22 | Quantifier | Loss of HCl [M+H - HCl]⁺ |

| 169.0 ( | 118.0 | 35 | Qualifier 1 | Purine ring fragmentation |

| 171.0 ( | 135.0 | 22 | Qualifier 2 | Isotope confirmation ( |

LC Conditions (UPLC/UHPLC)

-

Column: Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm).

-

Why T3? Better retention for polar purines than standard C18.

-

-

Flow Rate: 0.3 mL/min.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Methanol.

-

-

Gradient: 5% B to 95% B over 8 minutes.

Validation Protocol (Compliant with ICH Q2(R1))

To ensure the method is "self-validating" as requested, perform these checks:

A. Specificity (Forced Degradation)

Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H₂O₂).

-

Acceptance: Peak purity angle < Purity threshold (using PDA). No interference at the retention time of 6-Cl-7-MeP.

B. Linearity & Range

-

Assay Method: 50% to 150% of target concentration (e.g., 25 – 75 µg/mL).

. -

Impurity Method: LOQ to 120% of limit.

C. Accuracy (Recovery)

Spike 6-Cl-7-MeP into the sample matrix at 50%, 100%, and 150% levels.

-

Acceptance: Mean recovery 98.0% – 102.0% (Assay); 80% – 120% (Trace Impurity).

Troubleshooting & Critical Control Points

-

Peak Tailing: Purines often tail due to interaction with residual silanols on the silica backbone.

-

Fix: Ensure the column is "End-capped" (e.g., C18-EC) and maintain ionic strength (use >10mM buffer).

-

-

Carryover: Chloropurines can be "sticky" in LC systems.

-

Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

-

-

Isomer Co-elution: If N7 and N9 merge.

-

Fix: Switch methanol to Acetonitrile (different selectivity) or lower the temperature to 20°C.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95057, this compound. Retrieved from [Link]

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Krohn, M., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry. Retrieved from [Link][3]

Sources

Application Note: Development of Cell-Based Assays for 6-Chloro-7-methylpurine Derivatives

Abstract

The 6-chloro-7-methylpurine scaffold represents a privileged structure in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., FLT3, CDK, and DYRK families) and antiviral agents. However, the unique physicochemical properties of N7-methylated purines—specifically their altered solubility profiles and electrophilic reactivity at the C6 position—present distinct challenges in cell-based assays. This guide provides a validated workflow for handling these derivatives, minimizing solvent-induced artifacts, and quantifying target engagement with high reproducibility.

Chemical Biology Context & Mechanism

The "Privileged" Scaffold

Purine analogs mimic adenosine triphosphate (ATP), the universal co-factor for kinases. While traditional nucleoside analogs often utilize the N9-position for ribose attachment, N7-methylation locks the purine tautomer, altering the hydrogen bond donor/acceptor landscape in the hinge-binding region of kinases.

Key Mechanistic Considerations:

-

Electrophilicity: The chlorine atom at C6 is a "warhead." In a cellular environment, it can undergo nucleophilic aromatic substitution (

) with intracellular thiols (e.g., Glutathione). While often used as a synthetic intermediate to generate 6-amino or 6-alkoxy derivatives, if the 6-chloro derivative is the test article, researchers must distinguish between specific target inhibition and non-specific thiol depletion. -

Solubility: Unlike their highly polar natural counterparts, halogenated N7-methylpurines exhibit poor aqueous solubility, necessitating rigorous DMSO management to prevent microprecipitation during dosing.

Signal Transduction Pathway

The following diagram illustrates the interference of purine derivatives within a generic receptor tyrosine kinase (RTK) pathway (e.g., FLT3-ITD in leukemia models), a common target for this scaffold.

Figure 1: Mechanism of Action.[1] The purine derivative competes with ATP for the kinase binding pocket, preventing autophosphorylation and downstream signaling cascades.

Compound Management & Solubility Protocol

Challenge: this compound derivatives are hydrophobic and prone to "crashing out" upon dilution into aqueous media. Solution: A "Intermediate Dilution Step" is mandatory to prevent solvent shock.

Step-by-Step Solubilization

-

Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO (molecular biology grade) to a concentration of 10 mM or 50 mM . Vortex for 30 seconds.

-

QC Check: Visually inspect for turbidity. If cloudy, sonicate at 37°C for 5 minutes.

-

-

Storage: Aliquot into amber glass vials (to prevent light degradation of the chloro-moiety) and store at -20°C. Avoid >3 freeze-thaw cycles.

The "Intermediate Plate" Method (Critical for Reproducibility)

Do NOT pipette 100% DMSO stock directly into the cell culture plate. This causes local cytotoxicity and protein precipitation.

-

Prepare Media: Warm cell culture media (e.g., RPMI-1640 + 10% FBS) to 37°C.

-

Intermediate Dilution: In a V-bottom 96-well plate, dilute the DMSO stock 1:20 into media (e.g., 5 µL stock + 95 µL media). This yields a 5% DMSO solution.

-

Final Dosing: Transfer 10 µL of the intermediate solution into 90 µL of cell culture in the assay plate.

-

Final DMSO Concentration: 0.5% (Acceptable for most cancer cell lines; sensitive primary cells require <0.1%).[2]

-

Protocol A: High-Throughput Viability Assay (ATP-Quantification)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of the derivative. Method: CellTiter-Glo® (Promega) or equivalent ATP-based luminescence assay. ATP monitoring is superior to MTT/MTS for purine analogs because metabolic reduction (MTT) can be skewed by metabolic stress before cell death occurs.

Materials

-

Cell Line: MV4-11 (FLT3-dependent leukemia) or relevant target line.[3]

-

Control Line: K562 (FLT3-independent) to determine selectivity.

-

Reagent: CellTiter-Glo Luminescent Cell Viability Assay.

Workflow Diagram

Figure 2: ATP-Quantification Workflow. Standardized timeline for viability screening.

Procedure

-

Seeding: Plate cells in white-walled, clear-bottom 96-well plates.

-

Optimization: Ensure cells are in the log-growth phase. For MV4-11, seed ~5,000 cells/well in 90 µL media.

-

Edge Effect: Fill outer wells with PBS to prevent evaporation artifacts.

-

-

Incubation: Allow cells to adhere/equilibrate for 24 hours.

-

Treatment: Add 10 µL of the Intermediate Dilution (from Section 2) to each well.

-

Dose Range: 9-point serial dilution (e.g., 10 µM down to 1 nM).

-

Controls: DMSO only (Negative), Staurosporine 1 µM (Positive/Kill).

-

-

Exposure: Incubate for 72 hours.

-

Readout: Equilibrate plate to room temperature (30 min). Add 100 µL CellTiter-Glo reagent. Shake orbitally (2 min). Incubate (10 min) to stabilize signal. Read Luminescence (Integration: 1000ms).

Protocol B: Target Engagement (Western Blot)

Objective: Confirm the purine derivative inhibits the phosphorylation of the specific kinase target (e.g., Phospho-STAT5 for FLT3 inhibitors) rather than causing non-specific toxicity.

Procedure

-

Seeding: Seed

cells/well in a 6-well plate. -

Starvation (Optional but Recommended): For signaling assays, serum-starve cells (0.5% FBS) for 4 hours prior to dosing to reduce background noise.

-

Acute Dosing: Treat cells with the derivative at

and-

Timepoint: Short exposure is critical for signaling. Incubate for 1 to 4 hours .

-

-

Lysis: Wash with ice-cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

-

Analysis: Perform SDS-PAGE and Western Blot.

-

Primary Antibodies: Anti-Phospho-Target (e.g., p-FLT3, p-STAT5) vs. Total-Target (e.g., Total FLT3).

-

Loading Control: GAPDH or Beta-Actin.

-

Data Analysis & Reporting

Calculating IC50

Normalize raw luminescence units (RLU) to the DMSO control:

Summary Table Template

| Compound ID | IC50 (MV4-11) [nM] | IC50 (K562) [nM] | Selectivity Index (K562/MV4-11) | Solubility Limit (Media) |

| 6-Cl-7-Me-Purine | >10,000 | >10,000 | N/A | < 50 µM |

| Derivative A | 45 | 5,200 | 115 | 100 µM |

| Derivative B | 12 | 800 | 66 | 25 µM |

Troubleshooting Guide

-

High Background in Viability: Check for compound precipitation (turbidity). Purines can aggregate and scatter light or quench luminescence.

-

Steep Hill Slope (>2.0): Indicates non-specific toxicity or compound insolubility rather than specific binding.

-

No Phospho-Reduction: If viability drops but phosphorylation remains, the compound may be acting via an off-target mechanism (e.g., DNA intercalation or thiol alkylation).

References

-

Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. National Institutes of Health (NIH). [Link]

-

Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Institute of Molecular and Translational Medicine. [Link]

-

Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. National Institutes of Health (NIH). [Link]

-

Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. [Link]

-

Cell-Based Assays Guide. Antibodies.com. [Link]

Sources

Application Notes and Protocols for the Derivatization of the 6-Chloro Group on the Purine Scaffold

Abstract

The 6-chloropurine scaffold is a cornerstone in medicinal chemistry and drug development, serving as a highly versatile intermediate for the synthesis of a vast array of biologically active molecules. The chlorine atom at the 6-position is an excellent leaving group, amenable to substitution via several robust chemical methodologies. This guide provides an in-depth analysis and detailed protocols for the most effective strategies for derivatizing this position: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this document serves as a practical resource for researchers aiming to generate libraries of novel 6-substituted purine derivatives for therapeutic discovery.

The Strategic Importance of 6-Chloropurine Derivatization

Purine analogues are integral to numerous physiological processes and have been successfully developed as anticancer, antiviral, and immunomodulatory agents.[1] The 6-chloropurine core is particularly valuable because the chloro substituent activates the purine ring for nucleophilic attack and serves as a versatile handle for introducing a wide range of functional groups, which is crucial for establishing structure-activity relationships (SAR).[2][3] The choice of derivatization strategy depends on the desired substituent (C, N, O, or S-linked) and the overall complexity of the target molecule.

This guide outlines two primary pathways for derivatization, as illustrated below.

Caption: Primary synthetic routes for derivatizing the 6-chloropurine scaffold.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental and direct method for displacing the 6-chloro group. The electron-withdrawing nature of the purine's nitrogen atoms sufficiently activates the ring for nucleophilic attack, particularly at the C6 position.[4][5] This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6]

Mechanistic Principle

The reaction is initiated by the attack of a nucleophile on the electron-deficient C6 carbon, breaking the aromaticity of the ring to form the Meisenheimer intermediate. The negative charge is delocalized across the purine ring system. In the subsequent, typically rapid, elimination step, the chloride ion is expelled, and the aromaticity of the ring is restored.[5]

Protocol for N-Substitution (Amination)

This protocol is broadly applicable for introducing primary and secondary amines, including substituted piperazines, which are common moieties in bioactive compounds.[7][8]

Materials:

-

6-Chloropurine derivative (1.0 equiv)

-

Amine nucleophile (e.g., substituted piperazine) (1.2 - 2.0 equiv)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0 - 3.0 equiv)

-

Solvent (e.g., Ethanol, DMF, or NMP)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica gel for chromatography

Procedure:

-

To a round-bottom flask, add the 6-chloropurine derivative (1.0 equiv) and the chosen solvent (e.g., ethanol).

-

Add the amine nucleophile (1.2 equiv) and the base (e.g., TEA, 2.0 equiv).

-

Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take from 2 to 18 hours.[9] Microwave irradiation can significantly shorten reaction times.[8]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-purine derivative.[1]

Protocol for O- and S-Substitution (Alkoxylation/Thiolation)

This protocol is adapted for oxygen and sulfur nucleophiles to generate 6-alkoxy or 6-thioether purine derivatives.

Materials:

-

6-Chloropurine derivative (1.0 equiv)

-

Alcohol or Thiol nucleophile (1.5 - 3.0 equiv)

-

Strong Base (e.g., Sodium Hydride (NaH), Sodium metal, or Potassium Carbonate)

-

Anhydrous Solvent (e.g., THF, DMF)

Procedure:

-

For Alcohols: In a flame-dried, two-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the alcohol (1.5 equiv) in anhydrous DMF.

-

Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv), in portions at 0 °C to form the sodium alkoxide in situ.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of the 6-chloropurine derivative (1.0 equiv) in anhydrous DMF dropwise.

-

Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor by TLC.

-

For Thiols: A similar procedure can be followed, often with a milder base like potassium carbonate in DMF at room temperature or with gentle heating.[9]

-

After completion, quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate.

-

Purify the crude product by flash column chromatography.